N-(2-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Description
N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N’-phenylurea is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-19-14-8-4-2-6-12(14)17(20-11)23-10-16(22)21-15-9-5-3-7-13(15)18/h2-9H,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISOOCCOGDUGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N’-phenylurea typically involves the reaction of 5-fluoroindole with an appropriate phenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine or potassium carbonate to facilitate the formation of the urea linkage. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-indol-2-yl)phenyl]-N’-phenylurea
- N-[3-(5-chloro-1H-indol-2-yl)phenyl]-N’-phenylurea
- N-[3-(5-bromo-1H-indol-2-yl)phenyl]-N’-phenylurea
Uniqueness
N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N’-phenylurea is unique due to the presence of the fluorine atom at the 5-position of the indole ring. This fluorine substitution can significantly influence the compound’s biological activity, stability, and interactions with molecular targets, making it distinct from other similar compounds.
Biological Activity
N-(2-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly due to its unique quinazoline scaffold. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H16ClN3O2
- Molecular Weight : Approximately 345.78 g/mol
- Structure : The compound features a chlorophenyl group and a quinazoline moiety, which contribute to its biological activity.
Pharmacological Activity
The biological activity of this compound is primarily attributed to its quinazoline framework. Compounds with similar structures have been reported to exhibit a range of pharmacological effects, including:
- Anticancer Activity : Quinazoline derivatives are known for their cytotoxic effects against various cancer cell lines. Studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antibacterial activity against both gram-positive and gram-negative bacteria, making it a candidate for further exploration in antimicrobial drug development.
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, several studies have indicated that it may interact with specific molecular targets:
- Protein Kinases : Interaction studies suggest that this compound may inhibit certain protein kinases involved in cancer signaling pathways.
- Enzyme Inhibition : Research has shown that quinazoline derivatives can act as inhibitors of various enzymes, including those involved in metabolic processes and cell signaling.
Case Studies and Experimental Data
-
Anticancer Activity Evaluation :
- In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10.82 to 29.46 μM depending on the specific cell line tested .
- Molecular docking studies have provided insights into the binding affinities of this compound with target proteins, suggesting a competitive inhibition mechanism .
-
Antimicrobial Testing :
- Preliminary antimicrobial tests indicated that the compound shows promising activity against multiple bacterial strains, warranting further investigation into its potential as an antibiotic agent.
-
Anti-inflammatory Assessment :
- Research has indicated that compounds with similar quinazoline structures possess anti-inflammatory properties, which may extend to this compound.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Significant (IC50 10.82 - 29.46 μM) | Moderate | Potential |
| N-(3-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | High | Significant | Moderate |
| N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | Moderate | Low | Potential |
Q & A
Q. What are the common synthetic routes for N-(2-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide?
The synthesis typically involves multi-step processes:
- Step 1 : Formation of the quinazolinone core via cyclization of precursors like methyl 2-isothiocyanatobenzoate with glycine derivatives .
- Step 2 : Oxidation of intermediates (e.g., using hydrogen peroxide) to generate 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
- Step 3 : Coupling with 2-chloro-N-[(2-chlorophenyl)methyl]acetamide using activating agents like N,N′-carbonyldiimidazole (CDI) under inert conditions . Key reagents include oxidizing agents (KMnO₄), reducing agents (NaBH₄), and nucleophiles for substitution. Reaction conditions require controlled temperatures (e.g., 60–80°C) and anhydrous environments .
Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?
- X-ray crystallography : Resolves 3D molecular geometry and validates intramolecular interactions (e.g., hydrogen bonds). SHELX software (SHELXL) is widely used for refinement .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., aromatic protons near 7–8 ppm, acetamide carbonyl at ~170 ppm) .
- Mass spectrometry : Confirms molecular weight via parent ion peaks (e.g., ESI-MS or MALDI-TOF).
Q. What safety protocols are critical during handling?
- Use PPE (gloves, lab coats), fume hoods, and avoid inhalation/ingestion.
- Monitor for acute toxicity risks (e.g., skin/eye irritation) based on structurally similar chloroacetamides .
- Dispose of waste via halogenated organic protocols due to chlorine content .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational models?
- Structural validation : Perform high-resolution X-ray crystallography (using SHELXL) to unambiguously determine bond lengths, angles, and intermolecular interactions. This method overrides ambiguities in NMR or IR data .
- DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies in proton environments or conformers .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Catalyst screening : Test palladium or copper catalysts for coupling steps to enhance efficiency .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate high-purity intermediates .
- Reaction monitoring : Employ TLC or HPLC to track intermediate formation and minimize side products .
Q. How to design experiments to elucidate the compound’s biological mechanism of action?
- In vitro assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock to predict binding affinities and key residues (e.g., π-π stacking with quinazolinone rings) .
- SAR studies : Synthesize analogs with modified substituents (e.g., replacing 2-methylquinazolinyl with pyridyl groups) to identify pharmacophores .
Q. How to address low reproducibility in biological activity assays?
- Standardize protocols : Use identical cell lines (e.g., HEK-293 for cytotoxicity) and incubation conditions (temperature, CO₂ levels) across experiments.
- Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Validate targets : Employ CRISPR knockouts or siRNA silencing to confirm specificity for hypothesized pathways .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
